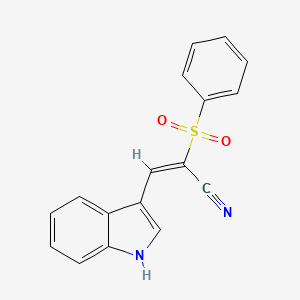

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile

描述

属性

IUPAC Name |

(E)-2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWDUJJWMCDGHH-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile, also known as 3-indol-3-yl-2-(phenylsulfonyl)prop-2-en nitrile, is a compound with a molecular formula of C17H12N2O2S and a molecular weight of 308.35 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C17H12N2O2S |

| Molecular Weight | 308.35 g/mol |

| CAS Number | 95966-28-2 |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile primarily involves its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole moiety is known for its role in modulating biological responses, particularly in cancer and inflammatory conditions.

- Inhibition of Enzymatic Activity : This compound may inhibit certain enzymes that are crucial for tumor growth and proliferation. For instance, studies suggest that compounds with similar structures can act as inhibitors of protein kinases, which are vital in cancer cell signaling pathways.

- Antioxidant Activity : Indole derivatives are often associated with antioxidant properties, which can protect cells from oxidative stress—a factor in various diseases, including cancer and neurodegenerative disorders.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound on various cell lines and animal models:

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile exhibits significant cytotoxic effects. The compound was found to induce apoptosis in breast cancer cells (MCF-7), with an IC50 value indicating effective concentration levels.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, this compound showed promising results in reducing pro-inflammatory cytokines. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

Research Findings

Several research findings support the potential therapeutic applications of this compound:

- Antitumor Effects : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including lung and colon cancer cells.

- Neuroprotective Properties : Preliminary studies suggest that it may provide neuroprotection against oxidative stress-induced damage in neuronal cell lines.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance the overall efficacy of treatment regimens.

相似化合物的比较

Structural Analogs with Varying Aromatic Substituents

Table 1: Substituent-Based Comparison

Key Observations :

- Indole vs.

- Modification of Indole : The piperidin-ethyl substitution on indole () introduces a basic side chain, likely enhancing solubility but reducing CB1 receptor affinity (Ki > 100 µM suggests weak binding) .

- Electron-Withdrawing Groups (EWGs) : Nitro and trifluoromethyl groups () increase electrophilicity of the α,β-unsaturated system, favoring Michael addition reactions compared to the benzenesulfonyl group .

Functional Group Variations in Acrylonitrile Derivatives

Table 2: Functional Group Impact on Properties

Key Observations :

常见问题

Q. What established synthetic routes are available for 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between benzenesulfonyl derivatives and indole-containing aldehydes or nitriles. Key steps include refluxing in anhydrous ethanol or toluene with catalysts like pyridine to facilitate Knoevenagel or aldol-like condensations. For example, analogous compounds (e.g., (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile) are synthesized by reacting nitriles with aldehydes under reflux, achieving yields of ~60–75% . Solvent polarity, temperature, and catalyst choice critically impact reaction efficiency.

Q. Which spectroscopic techniques are most effective for characterizing the electronic environment of the benzenesulfonyl and indole moieties?

- NMR : and NMR identify proton environments and confirm substitution patterns (e.g., indole C3 proton deshielding at ~7.5 ppm).

- IR : Stretching frequencies for sulfonyl groups (S=O at ~1150–1300 cm) and nitrile (C≡N at ~2200 cm) validate functional groups.

- UV-Vis : Conjugation between the indole and benzenesulfonyl groups produces absorption bands in the 250–350 nm range, useful for studying electronic transitions .

Q. What preliminary biological screening approaches are recommended for evaluating bioactivity?

Initial screens should focus on target-specific assays, such as enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or receptor-binding studies. For instance, structurally related N-(benzoylphenyl) derivatives demonstrated hypolipidemic activity in Triton WR-1339-induced hyperlipidemic rats via lipid metabolism modulation . Use in vitro cytotoxicity assays (e.g., MTT) to establish IC values before advancing to in vivo models.

Advanced Research Questions

Q. How can X-ray crystallography be optimized to resolve structural ambiguities in this compound?

Employ the SHELX suite (e.g., SHELXL-97) for refinement, leveraging high-resolution data (>1.0 Å) to model disorder or thermal motion. For example, weak C–H⋯π interactions in analogous compounds stabilize crystal packing, requiring careful handling of hydrogen atom placement and restraint parameters . Use the ORTEP-3 software for visualizing thermal ellipsoids and validating geometric parameters against literature benchmarks .

Q. What strategies address discrepancies between computational (DFT) and experimental (XRD) structural data?

- Conformational Analysis : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with XRD torsional angles to identify steric or electronic constraints. For example, studies on 3-oxo-2-(phenylhydrazono)propionitriles revealed deviations <2° in dihedral angles between theory and experiment .

- Charge Density Modeling : Use programs like MoPro to refine experimental charge densities against DFT-derived electrostatic potentials, resolving polarizability mismatches .

Q. How can high-throughput screening (HTS) identify potential mechanisms of action for this compound?

Implement time-resolved fluorescence resonance energy transfer (TR-FRET) assays to screen for interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. For example, benzothiazole-prop-2-enenitrile derivatives were identified as RGS4 inhibitors via HTS, highlighting the role of π-π stacking in binding . Pair HTS with molecular docking (AutoDock Vina) to prioritize targets based on binding affinity and pose validation .

Q. What crystallographic challenges arise from weak intermolecular interactions, and how are they mitigated?

Weak C–H⋯π or van der Waals interactions (e.g., in (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile) complicate density map interpretation. Strategies include:

- Collecting low-temperature (100 K) data to reduce thermal motion.

- Applying PLATON’s SQUEEZE algorithm to model disordered solvent regions .

- Using SHELXL’s ISOR and DELU restraints to refine anisotropic displacement parameters .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting bioactivity data across different assay conditions?

- Dose-Response Curves : Ensure consistency in concentration ranges (e.g., 1 nM–100 µM) and solvent controls (DMSO ≤0.1%).

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. For example, discrepancies in hypolipidemic activity of N-(benzoylphenyl) derivatives were resolved by normalizing data to positive controls (e.g., simvastatin) .

Q. What methodologies validate synthetic intermediates when spectroscopic data is inconclusive?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。